molecular formula C24H42 B13783074 Hexadecylxylene

Hexadecylxylene

Cat. No.: B13783074
M. Wt: 330.6 g/mol
InChI Key: SYVLYLHRKOGOPB-UHFFFAOYSA-N
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Description

Hexadecyl-containing compounds are organic molecules featuring a 16-carbon alkyl chain (hexadecyl group) attached to functional groups such as carboxylic acids, silanes, isocyanates, or sulfides. These compounds exhibit diverse physicochemical properties and applications, ranging from polymer additives to surfactants. Key examples include:

  • Hexadecanedioic Acid (CAS 505-54-4): A dicarboxylic acid with two terminal carboxyl groups .
  • 1-(Trimethoxysilyl)hexadecane (CAS 16415-12-6): A silane coupling agent with a trimethoxy group .
  • Hexadecyl Isocyanate (CAS 1943-84-6): An isocyanate derivative used in polyurethane synthesis .
  • Dihexadecyl Sulfide (CAS 3312-77-4): A sulfur-containing compound with two hexadecyl chains .

This article focuses on comparing these compounds based on molecular structure, applications, and physicochemical data.

Properties

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

1-heptadecyl-4-methylbenzene

InChI

InChI=1S/C24H42/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21-19-23(2)20-22-24/h19-22H,3-18H2,1-2H3

InChI Key

SYVLYLHRKOGOPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C

Origin of Product

United States

Chemical Reactions Analysis

Hexadecylxylene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexadecylxylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecylxylene involves its interaction with molecular targets through its amphiphilic structure. The hexadecyl chain interacts with hydrophobic regions, while the xylene ring interacts with hydrophilic regions. This dual interaction allows it to reduce surface tension and stabilize emulsions. The molecular pathways involved include the disruption of lipid bilayers and interaction with protein structures.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Hexadecanedioic Acid 505-54-4 C₁₆H₃₀O₄ 286.41 Two carboxylic acids (-COOH) Linear 16-carbon chain with terminal -COOH groups
1-(Trimethoxysilyl)hexadecane 16415-12-6 C₁₉H₄₂O₃Si 346.6 Trimethoxysilyl (-Si(OCH₃)₃) Hexadecyl chain bonded to silane group
Hexadecyl Isocyanate 1943-84-6 C₁₇H₃₃NO 267.5* Isocyanate (-NCO) Linear hexadecyl chain with -NCO group
Dihexadecyl Sulfide 3312-77-4 C₃₂H₆₆S 482.96 Sulfide (-S-) Two hexadecyl chains bonded to sulfur

*Note: Molecular weight for Hexadecyl Isocyanate is calculated based on formula C₁₇H₃₃NO.

Physicochemical Properties

  • Hexadecanedioic Acid :
    • Appearance: Solid (exact form unspecified).
    • Solubility: Polar solvents (due to carboxylic groups).
    • Applications: Additive in ethylene vinyl silane copolymers; mineral filler treatment .
  • 1-(Trimethoxysilyl)hexadecane :
    • Appearance: Liquid.
    • Density: 0.89 g/mL at 20°C.
    • Applications: Silane coupling agent for surface modification in polymers .
  • Hexadecyl Isocyanate :
    • Reactivity: Highly reactive due to -NCO group; forms urethane linkages with alcohols.
    • Applications: Precursor in polyurethane foams and coatings .
  • Dihexadecyl Sulfide: Stability: Resistant to oxidation due to sulfide linkage. Applications: Potential use as a lubricant or surfactant .

Key Differences and Industrial Relevance

Reactivity and Stability

  • Hexadecanedioic Acid is less reactive under ambient conditions compared to Hexadecyl Isocyanate , which requires careful handling due to its moisture sensitivity .
  • 1-(Trimethoxysilyl)hexadecane undergoes hydrolysis to form silanol groups, enabling covalent bonding with substrates like glass or metals .

Performance in Polymer Systems

  • Hexadecanedioic Acid acts as a plasticizer and compatibilizer, whereas Hexadecyl Isocyanate contributes to crosslinking in thermosetting resins .
  • Dihexadecyl Sulfide may reduce friction in polymer blends, unlike the adhesion-promoting silane compounds .

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